molecular formula C18H18N2O3 B2743104 2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-70-7

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2743104
CAS No.: 941992-70-7
M. Wt: 310.353
InChI Key: LYNIZMSILDMEKQ-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with methoxy and pyrrolidinone substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 4-(2-oxopyrrolidin-1-yl)aniline under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group in the pyrrolidinone ring forms a hydroxyl derivative .

Scientific Research Applications

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-6-3-2-5-15(16)18(22)19-13-8-10-14(11-9-13)20-12-4-7-17(20)21/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNIZMSILDMEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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